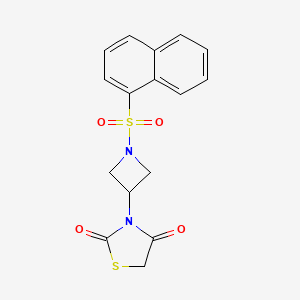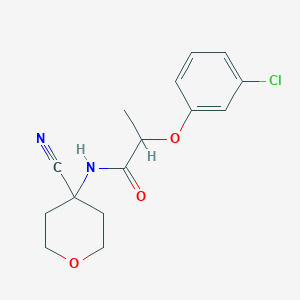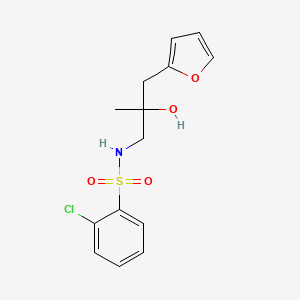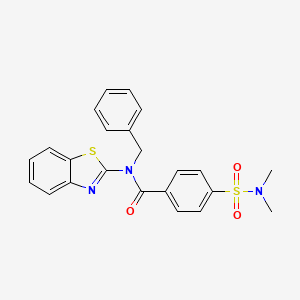![molecular formula C30H29N5O5S B2566040 3-[5-({[(4-メトキシフェニル)カルバモイル]メチル}スルファニル)-3-オキソ-2H,3H-イミダゾ[1,2-c]キナゾリン-2-イル]-N-[(4-メトキシフェニル)メチル]プロパンアミド CAS No. 1106720-77-7](/img/structure/B2566040.png)
3-[5-({[(4-メトキシフェニル)カルバモイル]メチル}スルファニル)-3-オキソ-2H,3H-イミダゾ[1,2-c]キナゾリン-2-イル]-N-[(4-メトキシフェニル)メチル]プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C30H29N5O5S and its molecular weight is 571.65. The purity is usually 95%.
BenchChem offers high-quality 3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん特性
この化合物は、細胞プロセスを阻害する能力により、有望な抗がん活性を示します。研究者らは、乳がん、肺がん、大腸がんを含むさまざまな癌細胞株に対するその影響を調査してきました。それは、DNA複製を阻害し、アポトーシス(プログラムされた細胞死)を誘導し、血管新生(腫瘍を養う新しい血管の形成)を抑制することにより、腫瘍の増殖を阻害する可能性があります。 臨床設定での有効性と安全性を調べるためには、さらなる研究が必要です .
抗炎症効果
炎症は、関節炎から心血管疾患まで、さまざまな疾患において重要な役割を果たします。この化合物は、主要な炎症性経路を調節することにより、抗炎症作用を示しています。 それは、プロ炎症性サイトカインや酵素を阻害する可能性があり、新しい抗炎症薬の開発のための潜在的な候補となります .
抗菌活性
研究者らは、グラム陽性菌とグラム陰性菌の両方に対するこの化合物の抗菌活性を調査してきました。それは、細菌細胞膜を破壊するか、重要な代謝経路を阻害する可能性があります。 その独特の化学構造は、薬剤耐性菌株に対抗する新しい抗生物質の開発に役立つ可能性があります .
神経保護効果
この化合物の構造は、神経受容体との可能な相互作用を示唆しています。研究者らは、アルツハイマー病やパーキンソン病などの神経変性疾患のモデルにおいて、その神経保護特性を調査してきました。 それは、神経細胞の生存を促進し、酸化ストレスを軽減し、神経伝達物質系を調節する可能性があります .
抗ウイルス用途
予備的な研究は、この化合物がウイルス複製を阻害する可能性があることを示唆しています。それは、単純ヘルペスウイルス(HSV)やヒト免疫不全ウイルス(HIV)など、特定のウイルスに対して試験されています。 その作用機序は、ウイルス酵素やタンパク質を阻害することに関与しており、潜在的な抗ウイルス剤となります .
代謝性疾患
その構造的特徴から、この化合物は代謝経路に影響を与える可能性があります。研究者らは、グルコース代謝、脂質調節、およびインスリン感受性に対するその影響を調査してきました。 それは、2型糖尿病や肥満などの状態の管理に有望である可能性があります .
特性
IUPAC Name |
3-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O5S/c1-39-21-11-7-19(8-12-21)17-31-26(36)16-15-25-29(38)35-28(33-25)23-5-3-4-6-24(23)34-30(35)41-18-27(37)32-20-9-13-22(40-2)14-10-20/h3-14,25H,15-18H2,1-2H3,(H,31,36)(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURLPUQDWNANMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2565960.png)
![N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide](/img/structure/B2565962.png)
![Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2565963.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2565964.png)

![5-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2565968.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2565969.png)

![4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565971.png)
![5-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2565972.png)
![3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one](/img/structure/B2565975.png)

![5-(2-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2565980.png)
